molecular formula C10H13N3O2S2 B3834017 [(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea

[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea

Cat. No.: B3834017
M. Wt: 271.4 g/mol
InChI Key: PHCIJKUPZFZYIS-WQLSENKSSA-N
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Description

[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea is an organic compound with a complex structure that includes a benzenesulfonyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea typically involves the reaction of benzenesulfonyl chloride with thiourea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted thiourea derivatives .

Scientific Research Applications

[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt metabolic processes and lead to the desired therapeutic effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-8(12-13-10(11)16)7-17(14,15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,16)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCIJKUPZFZYIS-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea
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[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea
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[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea
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[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea
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[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea
Reactant of Route 6
[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea

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